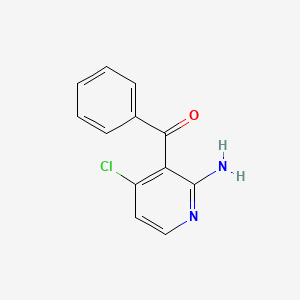

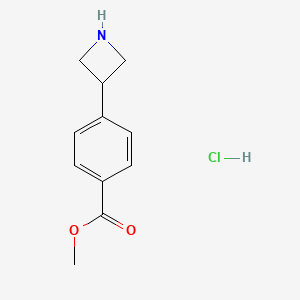

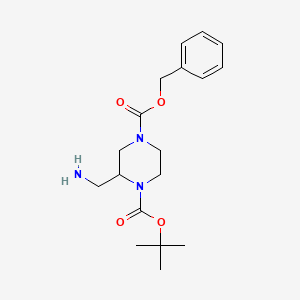

![molecular formula C30H21N3O9 B3089956 Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- CAS No. 120360-51-2](/img/structure/B3089956.png)

Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-

Übersicht

Beschreibung

Benzoic acid, 4,4’,4’‘-[1,3,5-benzenetriyltris(carbonylimino)]tris-, also known as 4,4’,4’'- (benzene-1,3,5-triyltris (oxy))tribenzoic acid, is a type of aromatic compound . It is mainly used as a low molecular weight semiconductor block, dendritic polymer synthesis block, metal-organic framework (MOF), and porous coordination polymer block .

Molecular Structure Analysis

The molecular formula of this compound is C30H21N3O9 . It has an average mass of 567.502 Da and a monoisotopic mass of 567.127808 Da .Physical And Chemical Properties Analysis

The melting point of this compound is 343.2 °C . Its boiling point is predicted to be 709.9±60.0 °C and its density is predicted to be 1.435±0.06 g/cm3 . The pKa value is predicted to be 3.72±0.10 .Wissenschaftliche Forschungsanwendungen

Metal–Organic Frameworks (MOFs)

This compound has been utilized in the creation of metal–organic frameworks. For instance, it has facilitated the formation of a twofold interpenetrated 3-D metal–organic framework, showcasing a (3,4)-connected pto net topology. This was achieved using a tricarboxylic acid linked via secondary benzamide as an extended 3-connected node and a Cu paddle-wheel secondary building unit as a planar 4-connected node. Moreover, a derivative of this acid with methylated tertiary benzamide linkage in a folded geometry led to a finite Ni14 metal–organic cluster, highlighting the versatility of this compound in forming diverse MOF structures (Rajput, Kim, & Lah, 2013).

Coordination Polymers

In another research area, this compound served as a C3-symmetric ligand, self-assembling into an interesting core-rosette structure driven by intermolecular hydrogen-bonding interactions. Its reactions with Zn2+, Co2+, and Cd2+ under solvothermal conditions resulted in the formation of four new coordination polymers with intriguing structural motifs. These studies demonstrate the compound's utility in synthesizing coordination polymers with varied and complex architectures (Zhang, Wang, Xiao, Han, & Zhao, 2012).

Supramolecular Chemistry

Additionally, this benzoic acid derivative has been instrumental in supramolecular chemistry, particularly in developing metal-organic frameworks with unique magnetic properties. A study describes the synthesis and characterization of a metal-organic framework based on this ligand, which exhibited ferromagnetic exchange interactions, offering insights into the magnetic properties of such supramolecular structures (Zhou, Liu, Tai, & Zhang, 2018).

Wirkmechanismus

Target of Action

It’s known that the compound can interact with various biological molecules due to its structure .

Mode of Action

It’s suggested that the compound’s free carbonyl groups contribute to a hydrophilic pore environment by fixing the incoming guest molecules via hydrogen bonding .

Biochemical Pathways

It’s known that the compound can interact with various biological molecules, potentially affecting multiple pathways .

Pharmacokinetics

Its molecular structure suggests that it may have certain pharmacokinetic properties .

Result of Action

It’s known that the compound can interact with various biological molecules, potentially leading to various cellular effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s free carbonyl groups contribute to a hydrophilic pore environment, which can affect its interaction with other molecules .

Eigenschaften

IUPAC Name |

4-[[3,5-bis[(4-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N3O9/c34-25(31-22-7-1-16(2-8-22)28(37)38)19-13-20(26(35)32-23-9-3-17(4-10-23)29(39)40)15-21(14-19)27(36)33-24-11-5-18(6-12-24)30(41)42/h1-15H,(H,31,34)(H,32,35)(H,33,36)(H,37,38)(H,39,40)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRYUDJCZXIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477321 | |

| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120360-51-2 | |

| Record name | Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)

![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)

![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)